molecular formula C22H30N2OS B2872931 2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 725227-03-2

2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2872931
CAS No.: 725227-03-2
M. Wt: 370.56
InChI Key: UPUIMRSQSHXYJT-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound belonging to the tetrahydrobenzo[b]thiophene carboxamide class. The compound features a bicyclic tetrahydrobenzo[b]thiophene core, with a 2-amino group at position 3, a tert-pentyl substituent at position 6, and a 4-methylbenzylamide group at position 3.

Properties

IUPAC Name

2-amino-6-(2-methylbutan-2-yl)-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2OS/c1-5-22(3,4)16-10-11-17-18(12-16)26-20(23)19(17)21(25)24-13-15-8-6-14(2)7-9-15/h6-9,16H,5,10-13,23H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUIMRSQSHXYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 725227-03-2) is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2OSC_{22}H_{30}N_{2}OS, with a molecular weight of 370.56 g/mol. The structure features a tetrahydrobenzo[b]thiophene core, which is pivotal for its biological activity.

PropertyValue
Molecular FormulaC22H30N2OS
Molecular Weight370.56 g/mol
CAS Number725227-03-2
Hazard ClassificationIrritant

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures to this compound. For instance, derivatives of tetrahydrobenzo[b]thiophene have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells, specifically in breast cancer models (MCF-7 cells). It was reported that treatment led to a reduction in cell viability by approximately 26.86%, with significant increases in early and late apoptotic cell populations .
  • IC50 Values : The IC50 values for related compounds range from 23.2 to 49.9 μM, indicating moderate to high potency against tumor cells .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induced G2/M phase arrest, suggesting interference with cell cycle progression as part of its mechanism .

Analgesic Activity

Another area of interest is the analgesic activity of compounds derived from the benzo[b]thiophene scaffold:

  • Experimental Models : Studies utilizing the "hot plate" method on mice demonstrated that certain derivatives exhibited analgesic effects that were superior to standard analgesics like metamizole .
  • Comparative Analysis : The analgesic effects were quantitatively assessed against control groups, showing significant efficacy in pain relief.

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound and its derivatives:

  • Study on Antitumor Effects : A study published in the Journal of Medicinal Chemistry evaluated several benzo[b]thiophene derivatives for their anticancer properties. Among these, compounds similar to this compound exhibited promising results with IC50 values indicating effective cytotoxicity against MCF-7 and other cancer cell lines .
  • Neuropharmacological Studies : Research has also explored the neuropharmacological potential of benzo[b]thiophene derivatives in models of neurodegenerative diseases, suggesting possible roles as neuroprotective agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several derivatives in the tetrahydrobenzo[b]thiophene carboxamide family, differing primarily in substituents at the N-aryl and 6-position alkyl groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Compound Name R1 (N-aryl) R2 (6-position) Molecular Formula Molecular Weight Key Attributes/Applications References
2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 4-methylbenzyl tert-pentyl C₂₃H₃₁N₂OS 399.58 g/mol Not explicitly reported
2-Amino-N-(4-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 4-methoxyphenyl tert-pentyl C₂₂H₃₀N₂O₂S 410.55 g/mol Medicinal applications (broad)
2-Amino-6-tert-butyl-N-(4-ethylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 4-ethylphenyl tert-butyl C₂₂H₃₁N₂OS 377.56 g/mol Research use (anticancer screens)
2-Amino-6-(tert-butyl)-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide isopropyl tert-butyl C₁₆H₂₅N₂OS 294.46 g/mol Intermediate in drug synthesis
2-Amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide benzyl ethyl C₁₈H₂₂N₂OS 314.45 g/mol No specific applications noted

Key Observations:

Substituent Effects on Molecular Weight: The tert-pentyl group (R2) in the target compound increases molecular weight (~399.58 g/mol) compared to tert-butyl analogs (~294–377 g/mol). This may enhance lipophilicity and membrane permeability .

Functional Group Impact :

  • Methoxy (4-methoxyphenyl) vs. Methyl (4-methylbenzyl): The methoxy group in the analog (C₂₂H₃₀N₂O₂S) introduces hydrogen-bonding capacity, which may improve solubility or target affinity compared to the hydrophobic methyl group .
  • Tert-pentyl vs. tert-butyl: The longer alkyl chain in tert-pentyl could enhance metabolic stability but reduce aqueous solubility compared to tert-butyl .

The tert-butyl/4-ethylphenyl derivative (CAS 588714-57-2) is listed as discontinued in commercial catalogs, possibly due to optimization challenges in drug development .

Synthetic Relevance :

  • Analogous compounds (e.g., ’s ethyl ester derivative) are synthesized via Petasis reactions, implying that similar methods could apply to the target compound .

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